1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine
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Overview
Description
1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine is a chemical compound that features a pyrrolidine ring attached to a cyclopentyl group, which is further connected to a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine typically involves the reaction of cyclopentyl bromide with pyrrolidine in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The resulting intermediate is then treated with formaldehyde and hydrogen cyanide to form the desired methanamine derivative .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques such as chromatography and crystallization to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the methanamine group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (1-(Pyrrolidin-1-yl)cyclopropyl)methanamine
- (1-(Pyrrolidin-1-yl)cyclohexyl)methanamine
- (1-(Pyrrolidin-1-yl)cyclopentyl)methanol
Uniqueness
1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, binding affinity, and pharmacological effects .
Biological Activity
1-[1-(1-Pyrrolidinyl)cyclopentyl]methanamine, also known as a cyclopentylamine derivative, has garnered attention in pharmacological research due to its potential biological activity. This compound features a unique structural arrangement that may influence its interaction with various biological targets, including receptors and enzymes. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects in cellular models, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound is characterized by a cyclopentane ring fused with a pyrrolidine moiety. Its molecular formula is C11H16N2, with a molecular weight of approximately 176.26 g/mol. The compound's unique structure allows it to interact with various biological systems.
The mechanism of action of this compound is not fully elucidated; however, studies suggest it may act as a modulator of neurotransmitter systems. The presence of the pyrrolidine ring indicates potential interactions with monoamine transporters, which could affect neurotransmitter levels in the brain.
Potential Targets
- Monoamine Transporters : The compound may interact with serotonin and dopamine transporters, influencing mood and behavior.
- Receptors : It may also bind to various receptors involved in neurotransmission, although specific receptor affinities remain to be determined.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits significant biological activity:
- Cell Proliferation : The compound has been shown to affect cell proliferation in various cancer cell lines, suggesting potential anticancer properties.
- Enzyme Inhibition : Preliminary findings indicate that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for metabolic disorders.
Biological Activity | Effect Observed |
---|---|
Cell Proliferation | Inhibition in cancer cell lines |
Enzyme Activity | Potential inhibition of metabolic enzymes |
Case Studies
Several case studies have explored the effects of this compound in animal models:
- Antitumor Activity : In a study involving xenograft models, administration of the compound resulted in reduced tumor growth compared to control groups, indicating its potential as an anticancer agent.
- Neurotransmitter Modulation : Animal studies suggest that this compound may modulate dopamine levels, leading to behavioral changes consistent with antidepressant effects.
Pharmacokinetics
The pharmacokinetic profile of this compound remains largely uncharacterized. However, factors such as absorption, distribution, metabolism, and excretion (ADME) are critical for understanding its therapeutic potential. Initial studies suggest that the compound has moderate bioavailability and may undergo significant first-pass metabolism.
Properties
IUPAC Name |
(1-pyrrolidin-1-ylcyclopentyl)methanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-10(5-1-2-6-10)12-7-3-4-8-12/h1-9,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOMNBFHSTDTMEF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(CN)N2CCCC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00594439 |
Source
|
Record name | 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
917747-55-8 |
Source
|
Record name | 1-[1-(Pyrrolidin-1-yl)cyclopentyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00594439 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.